molecular formula C15H12F3NO3 B2632711 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 303769-15-5

2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol

Cat. No. B2632711
CAS RN: 303769-15-5
M. Wt: 311.26
InChI Key: IQMXNIWSEGYIRA-DJKKODMXSA-N
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Description

2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H12F3NO3 and a molecular weight of 311.26 .


Physical And Chemical Properties Analysis

The molecular weight of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is 311.26 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

This compound, part of the broader class of substances known as Schiff bases, is notable for its versatile applications in scientific research. Schiff bases are formed from the condensation of an aldehyde or ketone with a primary amine, resulting in a compound with a carbon-nitrogen double bond. The significance of these compounds lies in their multifaceted roles, including serving as intermediates in organic synthesis, ligands in coordination chemistry, and potential pharmacophores in medicinal chemistry.

Antibacterial and Antioxidant Activities

Research has demonstrated that certain Schiff bases, including variants of the compound , exhibit significant antibacterial and antioxidant activities. For instance, substituted tridentate salicylaldimines have been synthesized and screened against multi-drug resistance Gram-positive and Gram-negative organisms, showcasing notable antibacterial efficacy. Their antioxidant capacities, determined through assays like the phosphomolybdenum assay, further underscore their potential in combating oxidative stress-related disorders (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Optoelectronic and Nonlinear Optical (NLO) Applications

Another avenue of research highlights the compound's relevance in the field of optoelectronics and nonlinear optics. The crystalline structure, determined through single-crystal X-ray diffraction, along with quantum chemical calculations, has provided insights into the electronic properties and stability of these compounds. Notably, their significant hardness, global softness, and NLO properties, such as high values of linear polarizability and second-order hyperpolarizability, make them promising candidates for applications in NLO devices (Ashfaq et al., 2022).

Anticancer Research

The compound's derivatives have also been investigated for their anticancer activity, particularly against breast cancer cells. Although the activity may be classified as weak based on certain metrics, such as IC50 values, this line of research opens up possibilities for the development of novel anticancer agents. The stability and characterization of these compounds, through various analytical techniques, lay the groundwork for further exploration of their therapeutic potential (Sukria et al., 2020).

Environmental and Catalytic Applications

In the realm of environmental science, Schiff bases have been utilized for the adsorption and magnetic solid-phase extraction of heavy metals, such as cadmium and lead, demonstrating their potential in pollution remediation efforts. The modification of magnetite with Schiff bases for this purpose underscores the adaptability and functional utility of these compounds in addressing environmental contaminants (El-Sheikh, Nofal, & Shtaiwi, 2019).

properties

IUPAC Name

2-methoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMXNIWSEGYIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol

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